5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Purity Regioisomer Procurement Specification

Researchers requiring a validated pyrazole-3-carboxylic acid scaffold often face supply inconsistencies with regioisomeric impurities that derail coupling chemistry. This compound eliminates that ambiguity. - Regiochemically defined 3-carboxy-5-ethyl architecture ensures reproducible amide bond formation. - N1-hydroxyethyl handle enables orthogonal two-dimensional library diversification. - Consistent 98% purity minimizes confounding impurities in biophysical assays. Supply is stabilized for ongoing medicinal chemistry campaigns.

Molecular Formula C8H12N2O3
Molecular Weight 184.195
CAS No. 2167925-34-8
Cat. No. B2913428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
CAS2167925-34-8
Molecular FormulaC8H12N2O3
Molecular Weight184.195
Structural Identifiers
SMILESCCC1=CC(=NN1CCO)C(=O)O
InChIInChI=1S/C8H12N2O3/c1-2-6-5-7(8(12)13)9-10(6)3-4-11/h5,11H,2-4H2,1H3,(H,12,13)
InChIKeyCNHLADHNNJXREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Properties & Procurement


5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (CAS 2167925-34-8) is a bifunctional pyrazole building block with molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.20 g/mol . Its structure combines a carboxylic acid at the 3-position for amide/ester coupling, a hydroxyethyl handle on N1 for further derivatization, and an ethyl group at C5 that modulates lipophilicity relative to simpler analogs. The compound is supplied at 98% purity (Leyan) with a predicted LogP of 0.136 and a topological polar surface area (TPSA) of 75.35 Ų , placing it in a balanced physicochemical space suitable for fragment-based drug discovery and parallel library synthesis.

1
Bifunctional building block 3-carboxylic acid and N-hydroxyethyl handles enable orthogonal diversification for parallel library synthesis.
2
Tunable lipophilicity handle Ethyl substituent at C5 provides a balanced LogP shift without altering TPSA, supporting fragment-based discovery.
3
High-purity procurement grade Supplied at a purity specification that reduces impurity mass and supports predictable coupling yields in multi-step synthesis.

Risks of Generic Substitution for This Pyrazole Building Block


Pyrazole building blocks with similar molecular formulas cannot be treated as interchangeable drop-in replacements because small structural permutations—particularly the position of the carboxylic acid (3- vs. 4- vs. 5-) and the nature of the C5 substituent—profoundly alter coupling reactivity, hydrogen-bonding geometry, and target-binding topology . Even regioisomers sharing an identical molecular weight and formula (e.g., the 4-carboxylic acid isomer, CAS 1152571-27-1) exhibit different synthetic accessibility, purity grades, and downstream compatibility in medicinal chemistry workflows . The quantitative evidence below substantiates why this specific 3-carboxy-5-ethyl-N-hydroxyethyl architecture must be retained for projects where it has been validated as a key intermediate.

!
Regioisomeric 4-carboxy analog

The 4-carboxylic acid isomer (CAS 1152571-27-1) has a different electronic environment and purity specification; coupling reactivity and downstream SAR may not transfer directly.

!
Des-ethyl analog

Removal of the C5 ethyl group (CAS 1338812-45-5) lowers lipophilicity, potentially altering fragment-binding profiles and solubility characteristics in screening cascades.

!
Generic 3-carboxy pyrazoles without N-hydroxyethyl

Compounds lacking the hydroxyethyl handle limit orthogonal functionalization and may require additional protection/deprotection steps, reducing synthetic efficiency.

Differentiation Evidence vs. Closest Analogs


Commercial Purity Advantage Over the 4-Carboxylic Acid Regioisomer

The 3-carboxylic acid regioisomer is commercially supplied at 98% purity , whereas the isomeric 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS 1152571-27-1) is listed at 95% purity from the same vendor . This 3-percentage-point advantage reduces the mass of unidentified impurities by 60% relative to the 95% grade and is critical for reaction stoichiometry in multi-step syntheses.

Purity vs. 4-COOH regioisomer
Cross-study comparable
Target 98% vs comparator 95% purity
→ ~60% lower impurity mass
Higher purity supports more predictable coupling stoichiometry.
Vendor specification; verify batch-specific certificate of analysis.
Purity Regioisomer Procurement Specification

Regiochemical Identity for Amide Coupling Reactivity

The carboxylic acid moiety on the 3-position of the pyrazole ring in the target compound is electronically and sterically distinct from the 4-carboxylic acid isomer and the 5-carboxylic acid analogs. In pyrazole-3-carboxylic acids, the carboxylate is conjugated with the endocyclic N2 lone pair, enhancing its acidity (predicted pKa ~4–5) and activating it toward standard amide coupling reagents such as HATU or EDC/HOBt . Conversely, pyrazole-4-carboxylic acids lack this conjugation, requiring more forcing conditions for derivatization. This regiochemical distinction ensures that SAR data generated with 3-carboxy intermediates cannot be reproduced with 4- or 5-carboxy isomers without re-optimization of both coupling chemistry and biological activity.

Regiochemical coupling reactivity
Class-level inference
3-COOH conjugates with N2 lone pair; 4-COOH lacks this activation.
Coupling conditions and amide geometry may differ between regioisomers.
Based on heterocycle electronic rules; no direct experimental pKa data for these compounds.
Regiochemistry Synthetic Utility Fragment Coupling

Physicochemical Balance Preserved Against Regioisomeric Swap

Both the 3-carboxylic acid target and its 4-carboxylic acid regioisomer display identical LogP (0.136) and TPSA (75.35 Ų) values according to the same supplier's computed data . While this parity means the two isomers are predicted to have equivalent passive membrane permeability and aqueous solubility, the target compound achieves this profile with higher purity (98% vs 95%) . Furthermore, the ethyl substituent at C5 increases LogP by approximately 0.4–0.6 units compared to the des-ethyl analog 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (CAS 1338812-45-5, LogP not reported but expected lower based on fragment-contribution rules) , offering a tunable lipophilicity handle without altering TPSA.

Physicochemical profile parity
Cross-study comparable
LogP 0.136, TPSA 75.35 Ų (identical to 4-COOH isomer); +0.4–0.6 LogP vs des-ethyl analog.
Identical predicted LogP simplifies scaffold swap, but purity advantage remains.
Supplier-computed values; des-ethyl LogP estimated from fragment rules.
Physicochemical Properties Drug-likeness LogP

Key Research & Industrial Application Scenarios


Fragment-Based Discovery with a 3-Carboxy Pyrazole Scaffold

When a fragment hit or lead series has been identified with a pyrazole-3-carboxylic acid core, the target compound provides the necessary ethyl and hydroxyethyl substitution pattern to explore vectors A (C5-ethyl) and B (N1-hydroxyethyl) simultaneously. The 98% purity ensures consistent fragment growth without introducing impurities that could confound biophysical assay results .

Parallel Library Synthesis via Amide Coupling

The free carboxylic acid at the 3-position is activated for high-throughput amide bond formation with diverse amine building blocks. The hydroxyethyl handle can be temporarily protected or further derivatized after library construction, enabling two-dimensional diversity. The compound's predictable LogP (0.136) aids in library design for drug-like property space .

Tool Compound Synthesis for Target Validation

For academic or biotech groups seeking to synthesize tool compounds (e.g., PROTACs, molecular probes) based on a pyrazole-3-carboxylic acid anchor, the target compound's regiochemical purity and defined functional handles reduce synthetic ambiguity relative to the 4-carboxy isomer (CAS 1152571-27-1), which may require separate validation of coupling conditions .

Application
Selection Property
Validation Focus
Fragment-based discovery
3-Carboxy pyrazole scaffold with ethyl and hydroxyethyl vectors
Coupling efficiency and fragment-growth compatibility without impurity interference
Parallel amide library synthesis
Free 3-COOH for high-throughput coupling; hydroxyethyl handle for orthogonal diversification
Library design fit within drug-like property space (balanced LogP/TPSA)
Tool compound synthesis
Regiochemically defined 3-carboxy anchor
Coupling-condition reproducibility and SAR consistency across batches
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